

Application Notes and Protocols for Tersolisib (GSK2126458) in Cancer Cell Lines

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Compound of Interest

Compound Name: Tersolisib

Cat. No.: B10862097

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of recommended concentrations of **Tersolisib** (also known as GSK2126458), a potent PI3K/mTOR inhibitor, for use in various cancer cell lines. The provided protocols and diagrams are intended to guide researchers in determining optimal experimental conditions.

Introduction

Tersolisib is a highly selective and potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2] It has shown significant anti-proliferative activity in a variety of cancer cell lines, making it a valuable tool for cancer research and drug development.

Tersolisib specifically targets the p110 α , β , δ , and γ isoforms of PI3K, as well as mTORC1 and mTORC2.[1] Notably, it is also a mutant-selective allosteric inhibitor of PI3K α , with high potency against the common H1047R activating mutation.[3] This document provides a compilation of reported 50% inhibitory concentration (IC50) values and a detailed protocol for determining the optimal concentration for your specific cancer cell line.

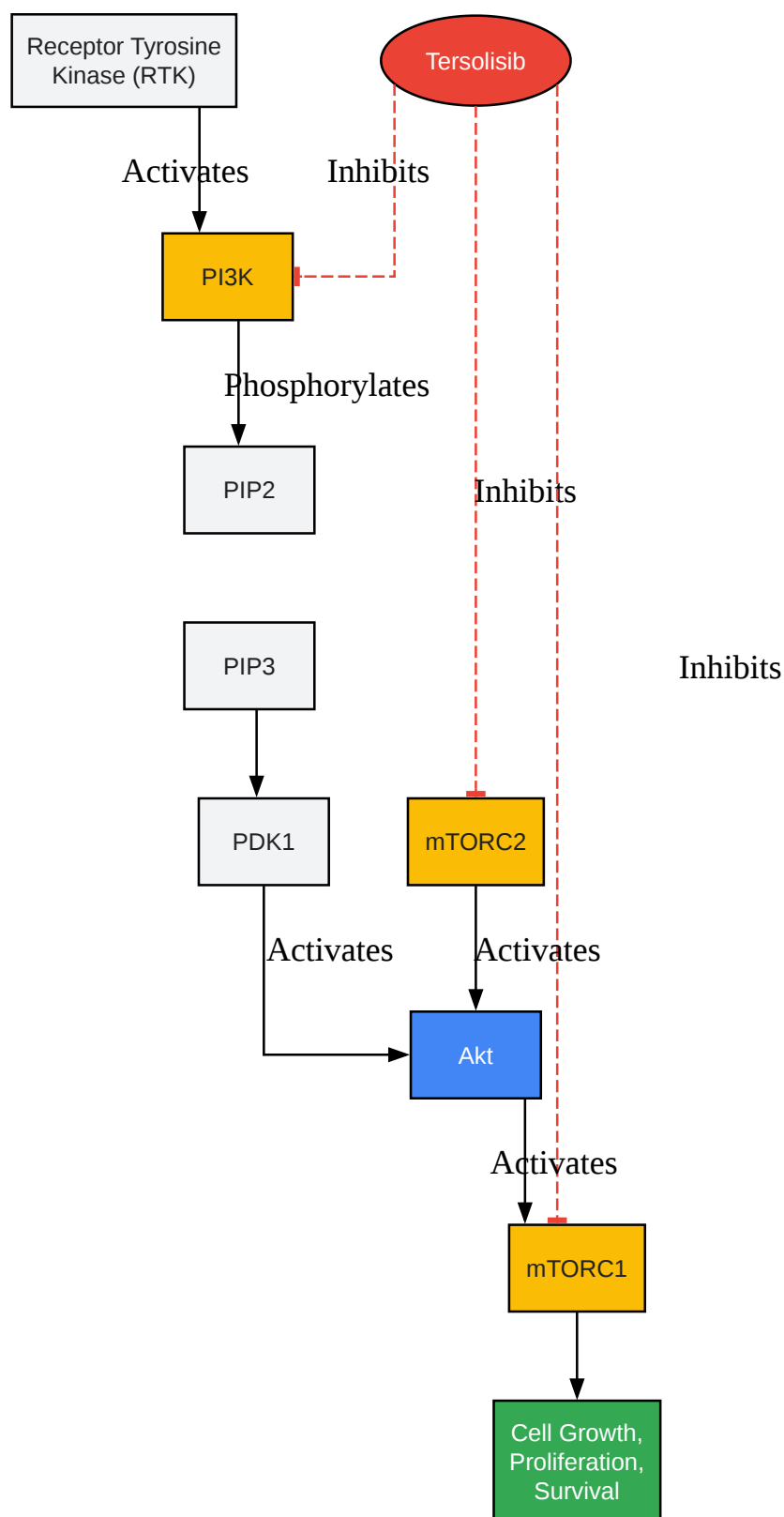
Data Presentation: Recommended Tersolisib Concentrations

The following table summarizes the reported IC50 values for **Tersolisib** in various cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments. It is important to note that the optimal concentration may vary depending on the specific cell line, experimental conditions, and the assay being performed.

Cell Line	Cancer Type	IC50 (nM)	Assay	Incubation Time	Reference
T47D	Breast Cancer	3	Cell Proliferation Assay	-	[2]
BT474	Breast Cancer	2.4	Cell Proliferation Assay	-	
HCT116	Colon Cancer	10	MTT Assay	72 hours	
Bel7404	Liver Cancer	10	MTT Assay	72 hours	
MDA-MB-231	Breast Cancer	130	MTT Assay	72 hours	
PI3K α -H1047R mutant	-	9.4	-	-	
T47D (pAkt-S473)	Breast Cancer	0.41	Western Blot	-	
BT474 (pAkt-S473)	Breast Cancer	0.18	Western Blot	-	

Signaling Pathway

Tersolisib exerts its anti-cancer effects by inhibiting the PI3K/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, survival, and metabolism. The following diagram illustrates the key components of this pathway and the point of inhibition by **Tersolisib**.



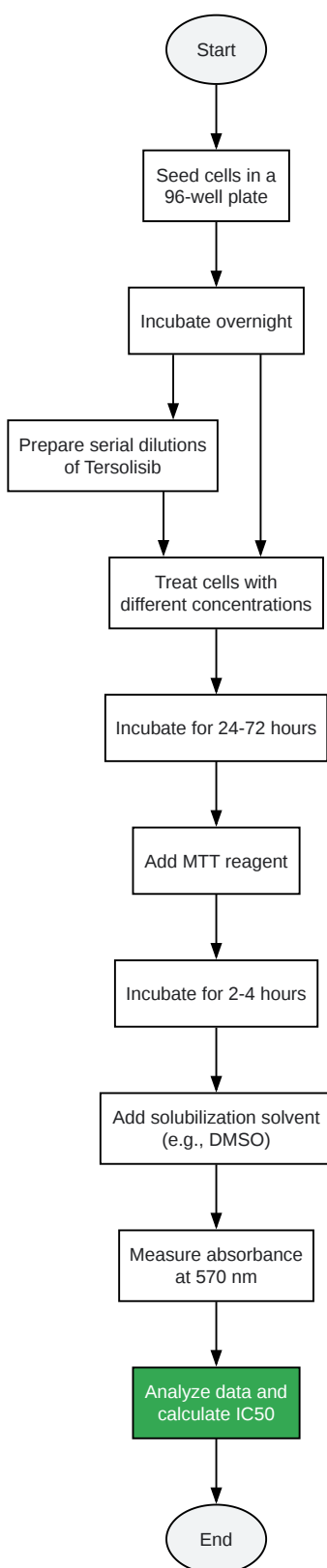
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Caption: The PI3K/mTOR signaling pathway and the inhibitory action of **Torsolisib**.

Experimental Protocols

To determine the optimal concentration of **Tersolisib** for a specific cancer cell line, a dose-response experiment is necessary. The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Experimental Workflow for Determining IC50



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Caption: Workflow for determining the IC₅₀ of **Tersolisib** using an MTT assay.

Detailed Methodology for MTT Assay

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Tersolisib** (GSK2126458)
- Dimethyl sulfoxide (DMSO)
- 96-well flat-bottom plates
- Phosphate-buffered saline (PBS)
- MTT reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
- Drug Preparation and Treatment:

- Prepare a stock solution of **Tersolisib** in DMSO (e.g., 10 mM).
- Perform serial dilutions of the **Tersolisib** stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting range is from 0.1 nM to 10 μ M. It is recommended to perform a wide range of concentrations in the initial experiment and then narrow down the range in subsequent experiments.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
- Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **Tersolisib** or the vehicle control.
- Incubation:
 - Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The incubation time should be consistent across experiments.
- MTT Assay:
 - After the incubation period, add 20 μ L of MTT reagent (5 mg/mL) to each well.
 - Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
 - Carefully remove the medium containing MTT from each well.
 - Add 150 μ L of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

- Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
- Plot the percentage of cell viability against the logarithm of the drug concentration.
- Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism, R, or Python).

Disclaimer: These protocols and concentration ranges are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.

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